molecular formula C18H12BrF2N B12506246 4-Bromo-3,5-difluoro-N,N-diphenylaniline

4-Bromo-3,5-difluoro-N,N-diphenylaniline

Cat. No.: B12506246
M. Wt: 360.2 g/mol
InChI Key: HLMZAUJPPOSNGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-3,5-difluoro-N,N-diphenylaniline typically involves the bromination and fluorination of N,N-diphenylaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent under controlled conditions . The reaction is carried out in a solvent such as chloroform at low temperatures (0°C) to ensure selectivity and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost and efficiency.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Bromo-3,5-difluoro-N,N-diphenylaniline is a compound of interest in medicinal chemistry and materials science due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H10BrF2N
  • CAS Number : 203302-95-8
  • Log P : 2.54 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cancer cells and potential as a therapeutic agent. Key findings include:

  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A431 epidermoid carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival .
  • Cellular Uptake : Research indicates that the compound's cellular uptake is efficient, which is crucial for its therapeutic efficacy. Time-dependent studies using confocal laser scanning microscopy have demonstrated increased phosphorescence in treated cells, suggesting effective internalization .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, particularly by modulating the expression of proteins involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death .
  • Regulation of Gene Expression : The compound may alter gene expression profiles associated with cancer progression, impacting migration and invasion capabilities of tumor cells .

Study 1: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The results indicated significant inhibition of cell viability with an IC50 value in the low micromolar range.

CompoundCell LineIC50 (µM)
This compoundA4310.29 - 0.90

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms behind the anticancer effects. The study found that treatment with the compound led to decreased phosphorylation of Stat3, a transcription factor involved in cell survival and proliferation.

TreatmentStat3 Phosphorylation (%)
Control100
Compound30

Properties

Molecular Formula

C18H12BrF2N

Molecular Weight

360.2 g/mol

IUPAC Name

4-bromo-3,5-difluoro-N,N-diphenylaniline

InChI

InChI=1S/C18H12BrF2N/c19-18-16(20)11-15(12-17(18)21)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

HLMZAUJPPOSNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C(=C3)F)Br)F

Origin of Product

United States

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